
2-Amino-2-methyl-6-(3-methyl-1h-pyrazol-1-yl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-methyl-6-(3-methyl-1h-pyrazol-1-yl)hexanamide is a compound that features a unique structure combining an amino group, a methyl group, and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-6-(3-methyl-1h-pyrazol-1-yl)hexanamide can be achieved through several synthetic routes. One common method involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach includes the use of conventional reactions, one-pot multi-component reaction strategies, cyclocondensation reactions, and coupling reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-methyl-6-(3-methyl-1h-pyrazol-1-yl)hexanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-methyl-6-(3-methyl-1h-pyrazol-1-yl)hexanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Wirkmechanismus
The mechanism of action of 2-Amino-2-methyl-6-(3-methyl-1h-pyrazol-1-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Amino-2-methyl-6-(3-methyl-1h-pyrazol-1-yl)hexanamide include other pyrazole derivatives and aminohexanamides. Examples include 1-Phenyl-3-methyl-5-aminopyrazole and Methyl 6-aminonicotinate .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features
Eigenschaften
Molekularformel |
C11H20N4O |
|---|---|
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
2-amino-2-methyl-6-(3-methylpyrazol-1-yl)hexanamide |
InChI |
InChI=1S/C11H20N4O/c1-9-5-8-15(14-9)7-4-3-6-11(2,13)10(12)16/h5,8H,3-4,6-7,13H2,1-2H3,(H2,12,16) |
InChI-Schlüssel |
MMJAOPNLWOZFMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1)CCCCC(C)(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


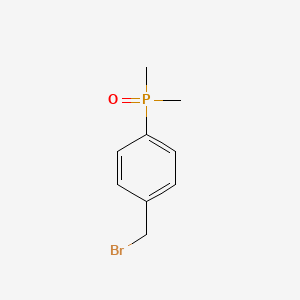
![3-([1,1'-Biphenyl]-4-yl)pyrrolidine](/img/structure/B13570066.png)
![2,2-Difluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B13570073.png)
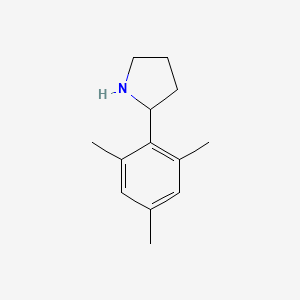
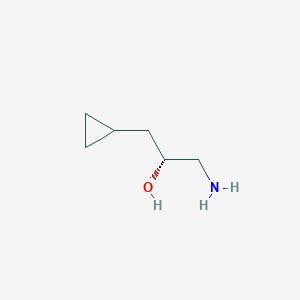
![6-Methyl-1,2-dihydrospiro[3,1-benzoxazine-4,4'-piperidine]-2-one](/img/structure/B13570098.png)
![3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylicacid](/img/structure/B13570102.png)
![(2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoicacid,trifluoroaceticacid](/img/structure/B13570107.png)
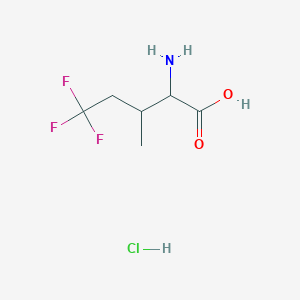
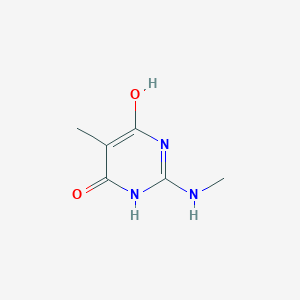
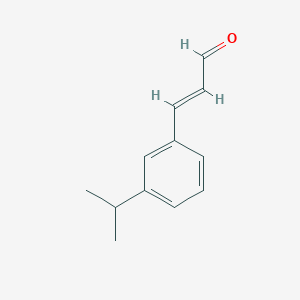
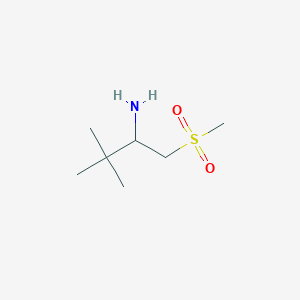

![Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13570134.png)
